molecular formula C32H26N4O2 B14666688 1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]- CAS No. 39065-06-0

1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-

Cat. No.: B14666688
CAS No.: 39065-06-0
M. Wt: 498.6 g/mol
InChI Key: HOFCIGBDKVFEBN-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
  • 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine
  • N,N,N′,N′-tetraaryl-o-phenylenediamine

Uniqueness

1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is unique due to its specific structure and properties, which differentiate it from similar compounds

Properties

CAS No.

39065-06-0

Molecular Formula

C32H26N4O2

Molecular Weight

498.6 g/mol

IUPAC Name

1-N,4-N-bis(4-anilinophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C32H26N4O2/c37-31(35-29-19-15-27(16-20-29)33-25-7-3-1-4-8-25)23-11-13-24(14-12-23)32(38)36-30-21-17-28(18-22-30)34-26-9-5-2-6-10-26/h1-22,33-34H,(H,35,37)(H,36,38)

InChI Key

HOFCIGBDKVFEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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